6-Chloroisoquinoline
Overview
Description
6-Chloroisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H6ClN. It is a derivative of isoquinoline, where a chlorine atom is substituted at the sixth position of the isoquinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Synthetic Routes and Reaction Conditions:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions to form isoquinoline derivatives, including this compound.
Gabriel-Colman Rearrangement: This method uses phthalimide as the raw material, which undergoes rearrangement under strong alkaline conditions to produce isoquinoline derivatives.
Pictet-Spengler Reaction: This method involves the cyclization and condensation of beta-arylethylamine with carbonyl compounds in the presence of hydrogen chloride to form tetrahydroisoquinoline, which can be further chlorinated to obtain this compound.
Industrial Production Methods:
Coal Tar Extraction: Isoquinoline and its derivatives, including this compound, can be extracted from coal tar through selective extraction and fractional crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form N-oxides.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
N-oxides: Formed through oxidation.
Tetrahydroisoquinoline Derivatives: Formed through reduction.
Substituted Isoquinolines: Formed through nucleophilic substitution.
Scientific Research Applications
6-Chloroisoquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including anticancer and antimalarial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Chloroisoquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Chloroisoquinoline can be compared with other similar compounds such as:
Isoquinoline: The parent compound without the chlorine substitution.
Quinoline: A structural isomer with the nitrogen atom in a different position.
6-Bromoisoquinoline: A similar compound with a bromine atom instead of chlorine.
Uniqueness:
Biological Activity
6-Chloroisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
This compound has the molecular formula C_9H_6ClN and a molecular weight of 165.60 g/mol. Its structure features a chlorine atom at the 6-position of the isoquinoline ring, which influences its reactivity and biological interactions.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
1. Antitumor Activity
Research indicates that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds derived from this compound showed IC₅₀ values ranging from 0.93 to 7.29 μM against A549 (lung cancer), PANC-1 (pancreatic cancer), and MDA-MB-231 (breast cancer) cell lines. Among these, certain derivatives displayed higher efficacy than conventional chemotherapeutics like cisplatin .
The antitumor effects of this compound are attributed to multiple mechanisms:
- DNA Topoisomerase II Inhibition : Compounds derived from this compound have been shown to inhibit DNA topoisomerase II, which is crucial for DNA replication and cell division .
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells by activating mitochondrial pathways and regulating pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax .
3. Neuroprotective Effects
Some derivatives of this compound exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. For example, they have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents .
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
- Study on Cytotoxicity : A systematic investigation into the cytotoxic effects of various derivatives highlighted that modifications at different positions on the isoquinoline core could enhance or diminish biological activity, underscoring the importance of structural optimization in drug development .
- Neuroprotection Research : Another study focused on the protective effects of specific this compound derivatives on human neuroblastoma cells (SH-SY5Y), demonstrating significant reductions in cell death rates under oxidative stress conditions .
Properties
IUPAC Name |
6-chloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJNOOHAQSFEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494878 | |
Record name | 6-Chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62882-02-4 | |
Record name | 6-Chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones against cancer cells?
A: The research article suggests that these compounds exhibit cytotoxicity against various cancer cell lines. Specifically, they demonstrate inhibitory activity against DNA topoisomerase II []. DNA topoisomerase II is an enzyme crucial for DNA replication and repair, making it a viable target for anticancer drugs. Inhibiting this enzyme can lead to DNA damage and ultimately trigger cancer cell death.
Q2: Were any specific structure-activity relationships (SAR) observed for the synthesized this compound derivatives?
A: While the article doesn't delve into extensive SAR analysis, it highlights that both this compound-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones were synthesized and evaluated for their anticancer activity []. This suggests that the core structure of this compound might be important for the observed activity, and further modifications by adding different substituents could potentially influence their potency and selectivity against different cancer cell lines. Further research is needed to explore specific SAR trends and optimize these compounds for improved efficacy.
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